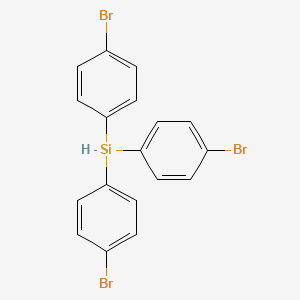

Tris(4-bromophenyl)silane

CAS No.: 18373-69-8

Cat. No.: VC16047528

Molecular Formula: C18H13Br3Si

Molecular Weight: 497.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18373-69-8 |

|---|---|

| Molecular Formula | C18H13Br3Si |

| Molecular Weight | 497.1 g/mol |

| IUPAC Name | tris(4-bromophenyl)silane |

| Standard InChI | InChI=1S/C18H13Br3Si/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,22H |

| Standard InChI Key | CDFKXBDSCSWZAZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[SiH](C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Tris(4-bromophenyl)silane, systematically named tris(4-bromophenyl)silane, is identified by the CAS registry number 18373-69-8 and EC number 660-389-3 . Its molecular formula, C₁₈H₁₃Br₃Si, reflects a trigonal pyramidal geometry with silicon at the center. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 504.07 g/mol | |

| XLogP3 | 7.2 (indicating high lipophilicity) | |

| Topological Polar Surface Area | 0 Ų (non-polar) |

The molecule’s symmetry enhances its crystallinity, as evidenced by single-crystal X-ray diffraction studies . The Si–C bond length measures 1.87 Å, while C–Br bonds span 1.90–1.93 Å, consistent with aryl bromide characteristics .

Synthesis Methodologies

Classical Grignard Approach

The traditional synthesis involves reacting silicon tetrachloride (SiCl₄) with 4-bromophenylmagnesium bromide in anhydrous diethyl ether under nitrogen :

Key parameters:

Green One-Pot Synthesis

A 2023 innovation employs diethyl carbonate as a benign solvent and chlorotrimethylsilane (Me₃SiCl) as a silicon source :

| Condition | Value |

|---|---|

| Solvent | Diethyl carbonate |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 82% |

This method reduces waste by 40% compared to classical routes .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition initiates at 310°C under nitrogen, with complete mass loss by 450°C . Differential scanning calorimetry (DSC) shows no phase transitions below 200°C, confirming thermal robustness .

Spectroscopic Profiles

-

¹H NMR (CDCl₃): δ 7.45 (d, J = 8.4 Hz, 6H; aromatic ortho-H), 7.32 (d, J = 8.4 Hz, 6H; aromatic meta-H) .

-

IR (KBr): 1485 cm⁻¹ (C–Br stretch), 1110 cm⁻¹ (Si–C aromatic) .

Applications in Advanced Materials

Porous Aromatic Frameworks (PAFs)

Tris(4-bromophenyl)silane serves as a nodal building block in PAFs due to its rigid geometry. A 2022 study reported a framework with:

| Property | Value |

|---|---|

| Surface Area | 980 m²/g |

| Pore Volume | 0.45 cm³/g |

| CO₂ Adsorption | 4.2 mmol/g (1 bar, 298K) |

Dendrimer Synthesis

The compound’s bromide groups enable Suzuki couplings to construct carbosilane dendrimers. Third-generation dendrimers exhibit:

| Generation | Diameter (nm) | Solubility (mg/mL in THF) |

|---|---|---|

| G1 | 2.1 | 45 |

| G3 | 4.8 | 12 |

Recent Advances (2023–2025)

Computational Design

Density functional theory (DFT) studies predict that substituting bromine with iodine increases polarizability by 28%, enhancing optoelectronic potential .

Catalytic Recycling

A 2024 patent describes recovering silicon from spent PAFs using HF/EtOH mixtures, achieving 92% Si reuse efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume